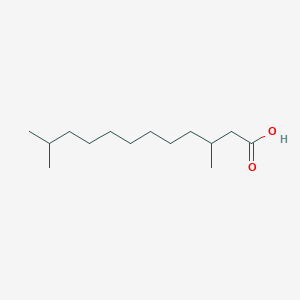
Dodecanoic acid, 3,11-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 3,11-dimethyl-, can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid group, followed by the addition of the alkyl halide to introduce the methyl groups at the 3 and 11 positions .
Industrial Production Methods
Industrial production of dodecanoic acid, 3,11-dimethyl-, often involves the biotransformation of plant-oil derivatives using microorganisms such as Candida tropicalis. This method is advantageous due to its sustainability and efficiency. The process involves the transesterification of coconut oil to produce dodecanoic acid methyl ester, which is then subjected to biotransformation to yield the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, 3,11-dimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups at the 3 and 11 positions can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 3,11-dimethyl-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Investigated for its potential anti-inflammatory and antiviral activities.
Industry: Utilized in the production of biodegradable polymers and surfactants
Wirkmechanismus
The mechanism of action of dodecanoic acid, 3,11-dimethyl-, involves its interaction with cellular membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets specific enzymes and pathways involved in fatty acid metabolism, thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid (Lauric acid): A straight-chain, twelve-carbon fatty acid with strong bactericidal properties.
Decanoic acid: A ten-carbon fatty acid with similar antimicrobial properties.
Tetradecanoic acid (Myristic acid): A fourteen-carbon fatty acid with applications in cosmetics and pharmaceuticals.
Uniqueness
Dodecanoic acid, 3,11-dimethyl-, is unique due to the presence of methyl groups at the 3 and 11 positions, which enhance its chemical reactivity and biological activity compared to its straight-chain counterparts .
Eigenschaften
CAS-Nummer |
190332-37-7 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
3,11-dimethyldodecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-12(2)9-7-5-4-6-8-10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
RXGAWROKQTVIJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCC(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
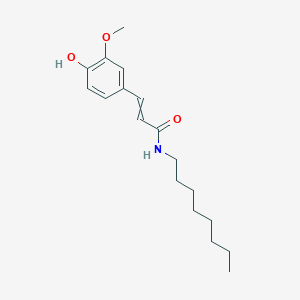

![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
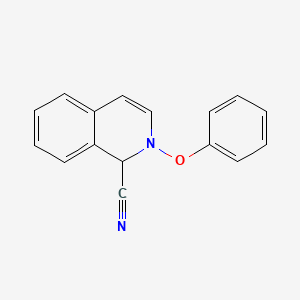
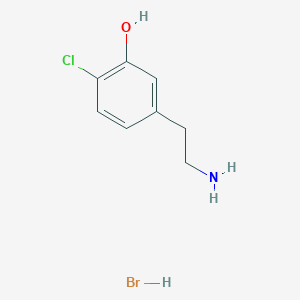

![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)

![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
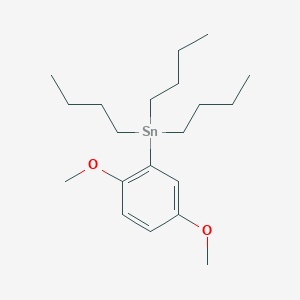
silane](/img/structure/B12558763.png)
